ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-[(4-iodophenyl)amino]prop-2-enoate
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Overview
Description
ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-[(4-iodophenyl)amino]prop-2-enoate is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of multiple functional groups, such as the chloro, trifluoromethyl, pyridinyl, sulfanyl, and iodoanilino groups, contributes to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-[(4-iodophenyl)amino]prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinyl Sulfanyl Intermediate: This step involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinethiol with an appropriate ethylating agent under controlled conditions.
Coupling with Iodoaniline: The intermediate is then coupled with 4-iodoaniline in the presence of a suitable catalyst, such as palladium, to form the desired product.
Acrylation: The final step involves the acrylation of the coupled product using ethyl acrylate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-[(4-iodophenyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amine.
Substitution: Corresponding substituted products.
Scientific Research Applications
ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-[(4-iodophenyl)amino]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-[(4-iodophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The iodoanilino group can participate in halogen bonding, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-[(4-iodophenyl)amino]prop-2-enoate can be compared with similar compounds such as:
- Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate .
- 3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine .
Uniqueness
- Functional Groups : The combination of chloro, trifluoromethyl, pyridinyl, sulfanyl, and iodoanilino groups is unique to this compound.
- Reactivity : The presence of multiple reactive sites allows for diverse chemical transformations.
- Applications : Its potential applications in various fields make it a versatile compound for scientific research.
Properties
IUPAC Name |
ethyl (E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-(4-iodoanilino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3IN2O2S/c1-2-26-16(25)14(9-23-12-5-3-11(22)4-6-12)27-15-13(18)7-10(8-24-15)17(19,20)21/h3-9,23H,2H2,1H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQKPBZGBNJOSM-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)I)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC=C(C=C1)I)/SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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